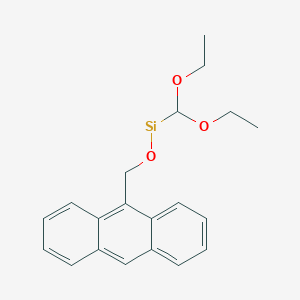
CID 78061281
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of CID 78061281 involves advanced synthetic chemistry techniques. The preparation methods include the use of structure-based rational drug design to develop macrocycle therapies. The specific synthetic routes and reaction conditions are proprietary to Circle Pharma, the company that developed this compound .
Analyse Chemischer Reaktionen
CID 78061281 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 78061281 has a wide range of scientific research applications, including:
Chemistry: Used in the study of cell cycle regulation and the development of new macrocycle therapies.
Biology: Investigated for its role in disrupting protein-to-protein interactions between cyclins A and B and their key substrates and modulators.
Medicine: Demonstrated preclinical efficacy in treating various cancers, including small cell lung cancer and non-small cell lung cancer.
Wirkmechanismus
CID 78061281 exerts its effects by selectively inhibiting cyclin A and B RxL. This inhibition disrupts the protein-to-protein interactions between cyclins A and B and their key substrates and modulators, including E2F (a substrate of cyclin A) and Myt1 (a modulator of cyclin B). This disruption leads to DNA damage and tumor growth inhibition .
Vergleich Mit ähnlichen Verbindungen
CID 78061281 is unique in its dual inhibitory activity against cyclin A and B RxL. Similar compounds include other cyclin inhibitors, such as:
Cyclin-dependent kinase inhibitors: These compounds inhibit cyclin-dependent kinases, which are also involved in cell cycle regulation.
Cyclin E inhibitors: These compounds specifically target cyclin E, another regulator of the cell cycle.
The uniqueness of this compound lies in its ability to selectively target tumor cells with oncogenic alterations, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C20H22O3Si |
|---|---|
Molekulargewicht |
338.5 g/mol |
InChI |
InChI=1S/C20H22O3Si/c1-3-21-20(22-4-2)24-23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13,20H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
IZQIJHZYLMZWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si]OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


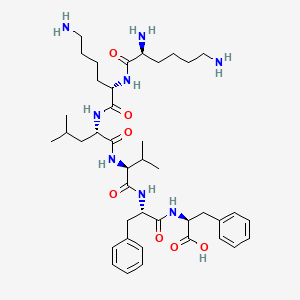
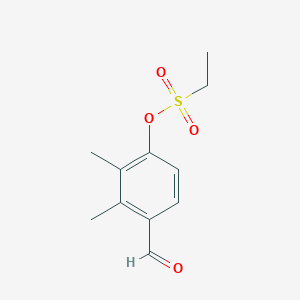

![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)

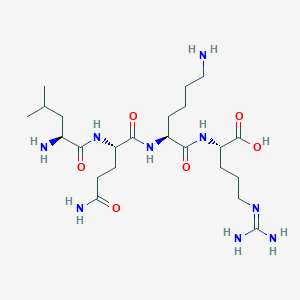
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
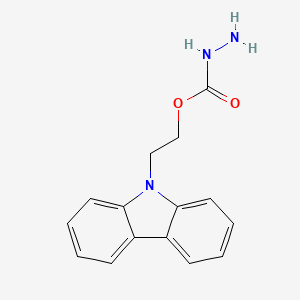
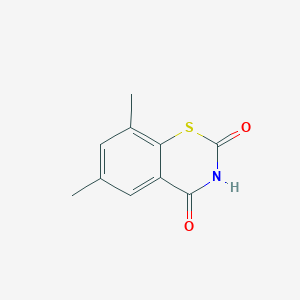
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

